molecular formula C11H17NO B14385969 3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one CAS No. 87883-52-1

3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one

Cat. No.: B14385969
CAS No.: 87883-52-1
M. Wt: 179.26 g/mol
InChI Key: JGNOYYBCVRWPIE-UHFFFAOYSA-N
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Description

3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one is an organic compound with a complex structure that includes a cyclopentene ring, a methyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one typically involves multiple steps. One common method includes the reaction of cyclopent-2-en-1-one with a suitable amine, such as 3-methylbut-2-en-1-ylamine, under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methyl-2-buten-1-yl)-3H-purin-6-amine: This compound shares structural similarities and may exhibit comparable chemical properties.

    2-Methylbut-2-en-1-yl acetate: Another related compound with similar functional groups.

Uniqueness

3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

CAS No.

87883-52-1

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-[methyl(3-methylbut-2-enyl)amino]cyclopent-2-en-1-one

InChI

InChI=1S/C11H17NO/c1-9(2)6-7-12(3)10-4-5-11(13)8-10/h6,8H,4-5,7H2,1-3H3

InChI Key

JGNOYYBCVRWPIE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN(C)C1=CC(=O)CC1)C

Origin of Product

United States

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